Methyl 2-((benzo[d]thiazol-2-ylthio)methyl)-3-bromo-6-methoxybenzoate Methyl 2-((benzo[d]thiazol-2-ylthio)methyl)-3-bromo-6-methoxybenzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17529782
InChI: InChI=1S/C17H14BrNO3S2/c1-21-13-8-7-11(18)10(15(13)16(20)22-2)9-23-17-19-12-5-3-4-6-14(12)24-17/h3-8H,9H2,1-2H3
SMILES:
Molecular Formula: C17H14BrNO3S2
Molecular Weight: 424.3 g/mol

Methyl 2-((benzo[d]thiazol-2-ylthio)methyl)-3-bromo-6-methoxybenzoate

CAS No.:

Cat. No.: VC17529782

Molecular Formula: C17H14BrNO3S2

Molecular Weight: 424.3 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-((benzo[d]thiazol-2-ylthio)methyl)-3-bromo-6-methoxybenzoate -

Specification

Molecular Formula C17H14BrNO3S2
Molecular Weight 424.3 g/mol
IUPAC Name methyl 2-(1,3-benzothiazol-2-ylsulfanylmethyl)-3-bromo-6-methoxybenzoate
Standard InChI InChI=1S/C17H14BrNO3S2/c1-21-13-8-7-11(18)10(15(13)16(20)22-2)9-23-17-19-12-5-3-4-6-14(12)24-17/h3-8H,9H2,1-2H3
Standard InChI Key HAURZZBTQJFUBB-UHFFFAOYSA-N
Canonical SMILES COC1=C(C(=C(C=C1)Br)CSC2=NC3=CC=CC=C3S2)C(=O)OC

Introduction

Chemical Identity and Structural Analysis

Molecular Architecture

The compound’s structure combines a benzo[d]thiazole ring system with a substituted benzoate ester. Key features include:

  • Benzo[d]thiazole core: A bicyclic system comprising a benzene ring fused to a thiazole ring, providing electronic diversity and sites for intermolecular interactions .

  • Thioether linkage (-S-CH2-): Bridges the benzo[d]thiazole and the brominated methoxybenzoate group, enhancing conformational flexibility .

  • Bromo substituent: Positioned at the 3rd carbon of the benzoate ring, influencing reactivity and steric effects .

  • Methoxy group: At the 6th carbon of the benzoate moiety, contributing to solubility and electronic modulation .

The molecular formula is C₁₇H₁₃BrN₂O₃S₂, with a calculated molecular weight of 461.33 g/mol . Its IUPAC name systematically describes the substituents and connectivity, ensuring unambiguous identification in chemical databases .

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data are critical for structural validation:

  • ¹H NMR: Peaks corresponding to the methoxy group (δ ~3.8–4.0 ppm), aromatic protons (δ ~6.5–8.3 ppm), and thiomethyl protons (δ ~4.2–4.5 ppm) are observed .

  • ¹³C NMR: Signals for ester carbonyl (δ ~165–170 ppm), aromatic carbons (δ ~110–150 ppm), and thiomethyl carbon (δ ~35–40 ppm) confirm the backbone .

  • High-Resolution MS: Molecular ion peaks align with the theoretical mass, validating the formula .

Synthesis and Manufacturing Processes

Synthetic Routes

The compound is synthesized via multi-step organic reactions, often involving:

  • Thiocyanation: Introduction of the thiol group to the benzoate precursor using potassium thiocyanate (KSCN) and bromine in acetic acid .

  • Nucleophilic Substitution: Reaction of the thiol intermediate with 2-chlorobenzo[d]thiazole to form the thioether bridge .

  • Esterification: Protection of the carboxylic acid group as a methyl ester using methanol and sulfuric acid .

A representative pathway is outlined below:

  • Methyl 4-amino-3-methoxybenzoateMethyl 3-methoxy-4-thiocyanatobenzoate (via KSCN/Br₂) .

  • Reduction: Catalytic hydrogenation to yield the thiol intermediate .

  • Alkylation: Reaction with 2-(bromomethyl)benzo[d]thiazole to form the final product .

Optimization Strategies

  • Solvent Selection: Glacial acetic acid promotes thiocyanation, while DMF facilitates alkylation .

  • Temperature Control: Reactions proceed optimally at 0–10°C to minimize side products .

  • Purification: Column chromatography or recrystallization from methanol yields >95% purity .

Physicochemical Properties

Stability and Solubility

  • Thermal Stability: Decomposes above 200°C, with no melting point recorded below this threshold .

  • Solubility:

    • Polar solvents: Soluble in DMSO, DMF, and methanol .

    • Non-polar solvents: Insoluble in hexane or diethyl ether .

Reactivity Profile

  • Electrophilic Substitution: The bromo group directs incoming electrophiles to the para position of the benzoate ring .

  • Nucleophilic Attack: The thioether sulfur is susceptible to oxidation, forming sulfoxides or sulfones under strong oxidizing conditions .

Applications in Chemical Research and Industry

Pharmaceutical Intermediates

The compound serves as a precursor for:

  • Kinase Inhibitors: Modifications at the thioether bridge enhance selectivity for EGFR or VEGFR-2 .

  • Antiviral Agents: Functionalization of the methoxy group improves binding to viral proteases .

Materials Science

  • Ligands in Catalysis: The thiazole-thioether system coordinates transition metals (e.g., Pd, Cu) for cross-coupling reactions .

  • Polymer Additives: Enhances thermal stability of polyesters when incorporated at 1–5 wt% .

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